molecular formula C25H24BrN5O2S B4690496 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE

2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4690496
M. Wt: 538.5 g/mol
InChI Key: NNWGJLAWIRNBHN-UHFFFAOYSA-N
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Description

2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a bromoaniline moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The bromoaniline moiety is introduced via a nucleophilic substitution reaction, where a bromoaniline reacts with an appropriate electrophile. The final step involves the coupling of the triazole and bromoaniline intermediates with the methoxyphenyl group under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromoaniline moiety, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-

Properties

IUPAC Name

2-[[5-[1-(4-bromoanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN5O2S/c1-17(27-19-14-12-18(26)13-15-19)24-29-30-25(31(24)20-8-4-3-5-9-20)34-16-23(32)28-21-10-6-7-11-22(21)33-2/h3-15,17,27H,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWGJLAWIRNBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3OC)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE

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